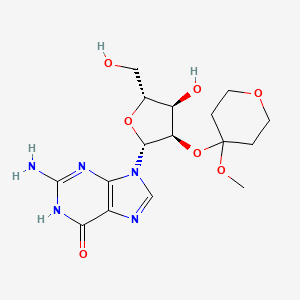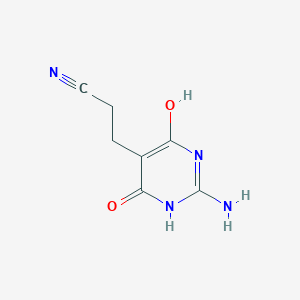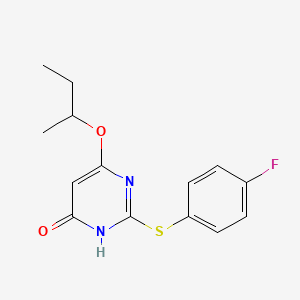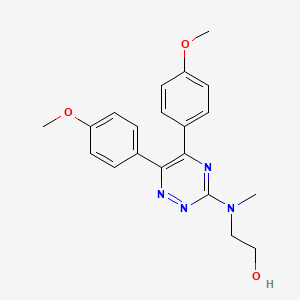
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol is an organic compound belonging to the class of triazines This compound is characterized by the presence of two methoxyphenyl groups attached to a triazine ring, along with a methylaminoethanol moiety
Méthodes De Préparation
The synthesis of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-bis(4-methoxyphenyl)-1,2,4-triazine.
Methylation: The triazine compound is then methylated using a suitable methylating agent.
Amination: The methylated triazine is reacted with ethanolamine to introduce the aminoethanol group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Applications De Recherche Scientifique
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Generating Reactive Oxygen Species: It can induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Comparaison Avec Des Composés Similaires
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol can be compared with other similar compounds, such as:
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds also contain methoxyphenyl groups and exhibit antioxidant and antimicrobial activities.
2,3-Diphenylfurans: These compounds have a furan ring substituted with phenyl groups and are known for their biological activities.
Pyrrole-containing analogs: These compounds possess diverse biological properties, including antibacterial, antifungal, and anticancer activities.
Propriétés
Formule moléculaire |
C20H22N4O3 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]ethanol |
InChI |
InChI=1S/C20H22N4O3/c1-24(12-13-25)20-21-18(14-4-8-16(26-2)9-5-14)19(22-23-20)15-6-10-17(27-3)11-7-15/h4-11,25H,12-13H2,1-3H3 |
Clé InChI |
VVESQRVGVHCYHC-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


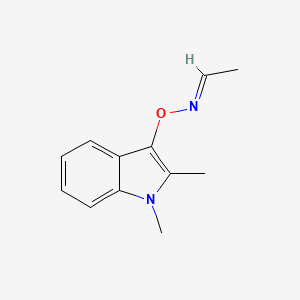

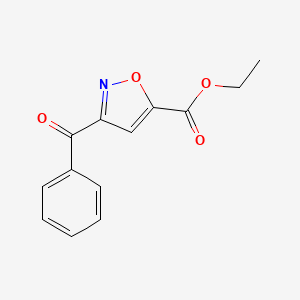

![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
![N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)

